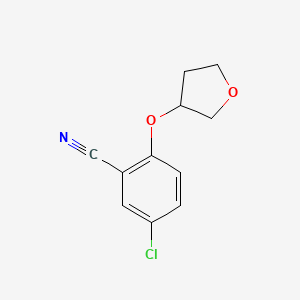
2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
The compound “2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid” is a pyrrolidine derivative with a carboxylic acid group and a dichlorophenyl group attached. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. The dichlorophenyl group suggests the presence of a phenyl ring with two chlorine substitutions, which could potentially make the compound more reactive .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with a carboxylic acid group and a dichlorophenyl group attached. The presence of the dichlorophenyl group could potentially introduce steric hindrance and affect the overall conformation and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the dichlorophenyl and carboxylic acid groups. The dichlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions, while the carboxylic acid group could participate in various reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group could result in the compound being acidic. The dichlorophenyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .Applications De Recherche Scientifique
Solid Phase Synthesis of Tetra Substituted Diethylenetriamines
This compound is utilized in the parallel solid phase synthesis of tetra substituted diethylenetriamines. The process involves selective amide alkylation and exhaustive reduction of N-acylated dipeptides . This application is significant in the development of complex organic molecules which can serve as potential pharmaceuticals or be used in material science.
Safety and Hazards
As with any chemical compound, handling “2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid” would require appropriate safety precautions. The MSDS (Material Safety Data Sheet) for the compound would provide detailed information on its hazards, safe handling procedures, and emergency measures .
Orientations Futures
The study of pyrrolidine derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. Future research on “2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid” could involve investigating its biological activity, optimizing its synthesis, or exploring its potential applications in drug discovery .
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO3/c1-15-10(16)5-7(12(17)18)11(15)6-2-3-8(13)9(14)4-6/h2-4,7,11H,5H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGQDMPNLRDLAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine](/img/structure/B1454429.png)










